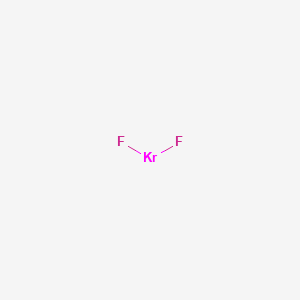
Krypton difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Krypton difluoride (KrF2) is a chemical compound that is used in various scientific research applications. It is a colorless gas that is highly reactive and has unique properties that make it useful in a wide range of experiments. In
Wirkmechanismus
Krypton difluoride is a highly reactive compound that can react with a wide range of molecules. Its mechanism of action involves the transfer of a fluorine atom to the target molecule, resulting in the formation of a new chemical bond. This process can lead to the removal or modification of certain chemical groups in the target molecule, resulting in changes in its chemical and physical properties.
Biochemische Und Physiologische Effekte
Krypton difluoride is not commonly used in biochemical and physiological experiments due to its highly reactive nature and potential toxicity. However, it has been shown to have some effects on living organisms, including DNA damage and oxidative stress. Further research is needed to fully understand the biochemical and physiological effects of Krypton difluoride.
Vorteile Und Einschränkungen Für Laborexperimente
Krypton difluoride has several advantages for lab experiments, including its high reactivity and selectivity. It can be used to selectively modify certain chemical groups in molecules, making it useful for a wide range of experiments. However, its highly reactive nature can also be a limitation, as it can be difficult to control its reactions and prevent unwanted side reactions.
Zukünftige Richtungen
There are several future directions for research on Krypton difluoride, including the development of new synthesis methods, the exploration of its potential applications in materials science and microelectronics, and the study of its biochemical and physiological effects. Additionally, further research is needed to fully understand the limitations and potential risks associated with the use of Krypton difluoride in scientific research.
Synthesemethoden
The synthesis of Krypton difluoride involves the reaction of krypton gas with fluorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is a colorless gas that is highly reactive. The synthesis of Krypton difluoride is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Krypton difluoride is used in various scientific research applications, including laser technology, photochemistry, and materials science. It is a powerful oxidizing agent that can be used to selectively remove or modify certain chemical groups in molecules. Krypton difluoride is also used in the production of microelectronics and in the development of advanced materials.
Eigenschaften
CAS-Nummer |
13773-81-4 |
|---|---|
Produktname |
Krypton difluoride |
Molekularformel |
F2K |
Molekulargewicht |
121.79 g/mol |
IUPAC-Name |
difluorokrypton |
InChI |
InChI=1S/F2Kr/c1-3-2 |
InChI-Schlüssel |
QGOSZQZQVQAYFS-UHFFFAOYSA-N |
SMILES |
F[Kr]F |
Kanonische SMILES |
F[Kr]F |
Andere CAS-Nummern |
13773-81-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



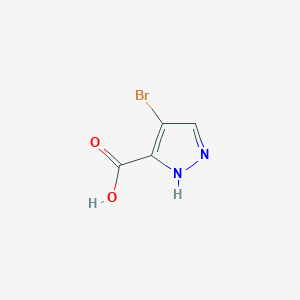
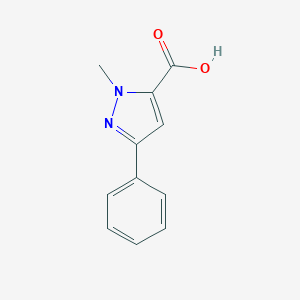

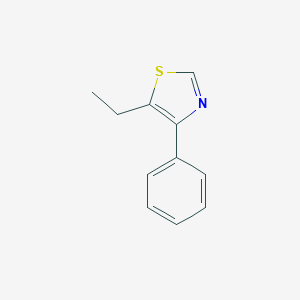
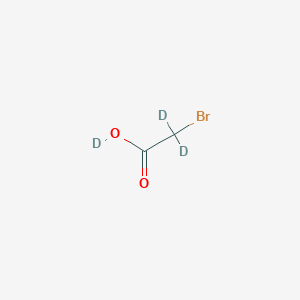
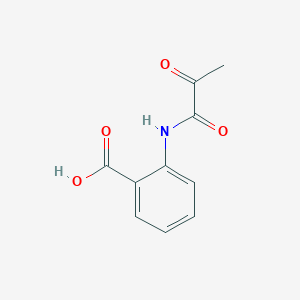
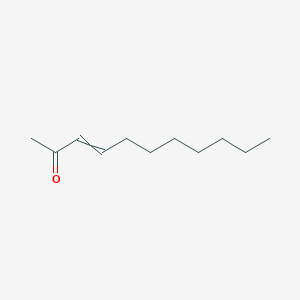
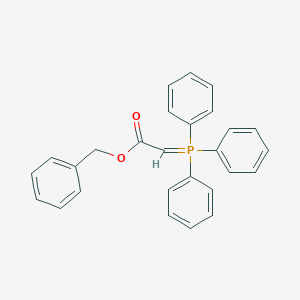
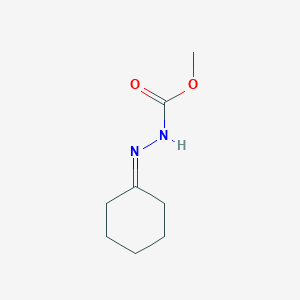
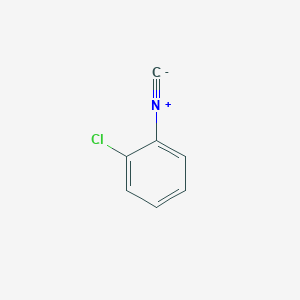
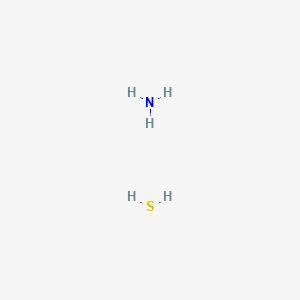

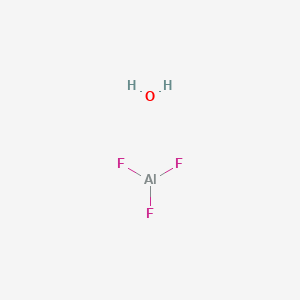
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)